2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-(pyrrolidin-3-yl)acetamide hydrochloride
Overview
Description
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-(pyrrolidin-3-yl)acetamide hydrochloride is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, a difluoroacetamide moiety, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-(pyrrolidin-3-yl)acetamide hydrochloride typically involves multiple steps. One common approach starts with the preparation of the pyridine ring substituted with chlorine and trifluoromethyl groups. This can be achieved through the reaction of 2-chloro-5-trifluoromethylpyridine with appropriate reagents under controlled conditions .
This can be done by reacting the intermediate with difluoroacetic acid or its derivatives in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond .
Finally, the pyrrolidine ring is introduced through nucleophilic substitution reactions, where the intermediate is reacted with pyrrolidine under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-(pyrrolidin-3-yl)acetamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-(pyrrolidin-3-yl)acetamide hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Biological Research: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex molecules, particularly in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-(pyrrolidin-3-yl)acetamide hydrochloride involves its interaction with specific molecular targets. The pyridine ring and the difluoroacetamide moiety are crucial for binding to these targets, which can include enzymes, receptors, or other proteins involved in biological pathways . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-trifluoromethylpyridine: A precursor in the synthesis of the target compound, known for its use in various chemical reactions.
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride: Another compound with a similar pyridine ring structure, used in different applications.
Uniqueness
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-(pyrrolidin-3-yl)acetamide hydrochloride is unique due to the combination of its structural features, which confer specific chemical and biological properties.
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-[(3S)-pyrrolidin-3-yl]acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF5N3O.ClH/c13-8-3-6(12(16,17)18)4-20-9(8)11(14,15)10(22)21-7-1-2-19-5-7;/h3-4,7,19H,1-2,5H2,(H,21,22);1H/t7-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGVRRNTEGWHLM-FJXQXJEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC(=O)C(C2=C(C=C(C=N2)C(F)(F)F)Cl)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1NC(=O)C(C2=C(C=C(C=N2)C(F)(F)F)Cl)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2F5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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